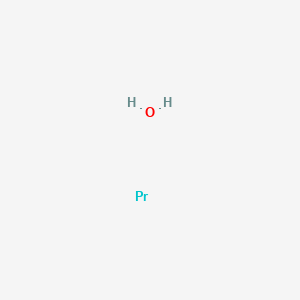
Prasedymium oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Prasedymium oxide is a useful research compound. Its molecular formula is H2OPr and its molecular weight is 158.923 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Praseodymium oxide (Pr6O11 and Pr2O3) has garnered attention in various fields, particularly in biomedicine and environmental science, due to its unique properties and potential applications. This article explores the biological activity of praseodymium oxide, focusing on its antimicrobial effects, cytotoxicity, and implications for environmental safety.
Overview of Praseodymium Oxide
Praseodymium oxide exists primarily in two forms: Pr6O11 (often referred to as sesquioxide) and Pr2O3. These compounds are utilized in catalysis, electronics, and as potential therapeutic agents due to their unique electronic properties. Recent studies have highlighted their biological activities, particularly their antimicrobial properties and effects on cellular mechanisms.
Antimicrobial Activity
Praseodymium oxide exhibits significant antimicrobial properties, making it a candidate for various applications in healthcare and environmental management. Research has demonstrated that praseodymium complexes can effectively inhibit the growth of several bacterial strains.
Case Study: Antimicrobial Efficacy
A study investigating the antimicrobial activity of nitrogen oxide-based praseodymium complexes reported a 100% inhibition rate against Staphylococcus aureus and Escherichia coli at low concentrations (0.6 wt%) when incorporated into polymeric films . This indicates that praseodymium compounds could be developed into effective antimicrobial agents for medical applications.
Cytotoxicity and Biocompatibility
The biocompatibility of praseodymium oxide is crucial for its application in biomedical fields. A multi-assay approach was employed to evaluate the cytotoxic effects of bare and functionalized Pr6O11 nanoparticles on various biological systems.
Toxicological Profiling
- Wheat Seed Germination Assay : Functionalized nanoparticles showed a 41.05% to 400% increase in biocompatibility compared to bare nanoparticles.
- Chromosomal Aberration Assay : The functionalized nanoparticles exhibited 27.1% to 47.3% higher biocompatibility than bare nanoparticles when tested on Allium cepa .
These results suggest that while praseodymium oxide may exhibit some cytotoxic effects at certain concentrations, functionalization can significantly enhance its biocompatibility.
Environmental Impact
Given the increasing use of nanomaterials, understanding the ecological impact of praseodymium oxide is essential. Studies have shown that these nanoparticles can affect algal growth and other ecological parameters.
Algal Growth Assay
In algal growth assays, functionalized Pr6O11 nanoparticles showed a 23.1% to 37.1% enhancement in biocompatibility compared to their bare counterparts . This suggests that while praseodymium oxides can be toxic at certain levels, modifications can mitigate these effects.
Summary of Findings
The following table summarizes key findings regarding the biological activity of praseodymium oxide:
Properties
CAS No. |
36670-43-6 |
|---|---|
Molecular Formula |
H2OPr |
Molecular Weight |
158.923 g/mol |
IUPAC Name |
praseodymium;hydrate |
InChI |
InChI=1S/H2O.Pr/h1H2; |
InChI Key |
BOJUHNOLOKDHBE-UHFFFAOYSA-N |
Canonical SMILES |
O.[Pr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















